(S)-3-(Boc-amino)-4-phenylbutyric acid is a valuable chiral building block used in the synthesis of peptides and proteins. The presence of the Boc protecting group allows for selective manipulation of other functional groups within the molecule. The (S) configuration at the third carbon atom provides a specific spatial orientation, which can be crucial for the biological activity of the final peptide or protein. PubChem, National Institutes of Health: )
(S)-3-(Boc-amino)-4-phenylbutyric acid has been employed as a chemical tool to investigate the pharmacology of orphan GPCRs. These are GPCRs for which the natural ligand is unknown. By studying the interaction of (S)-3-(Boc-amino)-4-phenylbutyric acid with these receptors, researchers can gain insights into their potential physiological functions and identify novel therapeutic targets. Science Signaling, American Association for the Advancement of Science:
(S)-3-(Boc-amino)-4-phenylbutyric acid is a chemical compound characterized by the molecular formula C15H21NO4 and a molecular weight of approximately 279.34 g/mol. It is a derivative of phenylalanine, specifically designed to incorporate a tert-butyloxycarbonyl (Boc) protecting group on the amino functionality. This compound is also known by various synonyms including Boc-beta-homophenylalanine and Boc-β-HoPhe-OH . Its structure includes a phenyl group attached to a butyric acid backbone, which contributes to its unique properties and applications in medicinal chemistry.
(S)-Boc-Phbt-OH itself doesn't have a known biological mechanism of action. Its primary function is as a building block for peptides. The specific action of the resulting peptide depends on its amino acid sequence and how it folds into a three-dimensional structure.
While detailed safety information might not be widely available for (S)-Boc-Phbt-OH, some general precautions should be considered when handling it:
These reactions make (S)-3-(Boc-amino)-4-phenylbutyric acid versatile for synthetic applications in organic chemistry and pharmaceutical development.
Research indicates that (S)-3-(Boc-amino)-4-phenylbutyric acid exhibits biological activity related to its structural properties as a phenylalanine derivative. It is primarily used in research settings for the synthesis of peptides and other bioactive compounds. Its derivatives may have potential therapeutic applications, particularly in the development of drugs targeting neurological or metabolic conditions due to the involvement of phenylalanine in neurotransmitter synthesis and metabolism .
The synthesis of (S)-3-(Boc-amino)-4-phenylbutyric acid typically involves several steps:
(S)-3-(Boc-amino)-4-phenylbutyric acid has notable applications in:
Interaction studies involving (S)-3-(Boc-amino)-4-phenylbutyric acid focus on its role in peptide formation and interaction with biological targets. These studies often utilize techniques such as:
These interactions are crucial for understanding how modifications to amino acids can influence biological activity.
(S)-3-(Boc-amino)-4-phenylbutyric acid shares structural similarities with several other compounds, notably:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
(S)-3-Amino-4-phenylbutyric acid | C14H19NO2 | Lacks Boc protection; more reactive amine group |
N-Boc-L-homophenylalanine | C15H21NO4 | Similar structure; different side chain configurations |
(S)-N-Boc-L-beta-homophenylalanine | C15H21NO4 | Variation in side chain; used for different peptide syntheses |
(S)-3-Amino-4-methylphenylbutyric acid | C15H21NO2 | Contains methyl substitution on the phenyl ring |
The uniqueness of (S)-3-(Boc-amino)-4-phenylbutyric acid lies in its specific Boc protection, which allows for controlled reactivity during peptide synthesis, making it particularly valuable in pharmaceutical applications where stability and reactivity need to be finely tuned .
The development of (S)-3-(Boc-amino)-4-phenylbutyric acid is intertwined with the evolution of protecting group chemistry in the mid-20th century. The tert-butoxycarbonyl (Boc) group, first introduced by Louis Carpino in 1957, revolutionized peptide synthesis by enabling selective protection of amine functionalities under mild conditions. Initially applied to α-amino acids, the Boc strategy was later extended to β- and γ-amino acids to address challenges in synthesizing non-proteinogenic peptides.
The specific adaptation of Boc protection to homophenylalanine derivatives emerged in the 1980s, driven by the demand for enantiopure intermediates in angiotensin-converting enzyme (ACE) inhibitor production. Early synthetic routes relied on Arndt-Eistert homologation of Boc-L-phenylalanine, a method refined through the use of trimethylsilyldiazomethane to improve safety and yield. Industrial-scale production became feasible with the optimization of continuous flow techniques and chiral resolution methods, as documented in patents from pharmaceutical manufacturers.
The compound’s systematic IUPAC name, (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoic acid, reflects its stereochemistry and functional groups. Key synonyms include:
These variants arise from differing conventions in peptide nomenclature and commercial labeling practices. The "β" designation indicates the amino group’s position on the third carbon relative to the carboxylic acid, distinguishing it from α-amino acids like phenylalanine.
Property | Value | Source |
---|---|---|
CAS Registry Number | 51871-62-6 | |
Molecular Formula | C₁₅H₂₁NO₄ | |
Molecular Weight | 279.33 g/mol | |
Optical Rotation | −19.0° (c=1 in CH₂Cl₂) | |
Melting Point | 101–107°C |
(S)-3-(Boc-amino)-4-phenylbutyric acid serves three primary roles in modern synthesis:
1. Peptide Backbone Engineering
The β-homophenylalanine structure introduces conformational constraints in peptides, enhancing resistance to proteolytic degradation. This property is exploited in protease inhibitors and anticancer agents, where extended half-life improves therapeutic efficacy. For example, the compound’s incorporation into carfilzomib, a proteasome inhibitor, prevents rapid clearance in vivo.
2. Chiral Auxiliary Applications
The Boc-protected amine facilitates asymmetric induction in aldol and Mannich reactions. Its bulky tert-butyl group sterically directs nucleophilic additions, achieving enantiomeric excesses >90% in β-lactam syntheses.
3. Solid-Phase Synthesis Compatibility
Unlike base-labile Fmoc-protected analogs, the Boc group remains stable under basic conditions, enabling orthogonal deprotection strategies in multi-step syntheses. This stability is critical in automated peptide synthesizers, where repeated piperidine treatments would otherwise cleave Fmoc groups.
The compound belongs to the Boc-protected β-amino acid subclass, sharing characteristics with:
Property | (S)-3-(Boc-amino)-4-phenylbutyric Acid | Boc-β-Alanine | Boc-GABA |
---|---|---|---|
Aromatic Side Chain | Phenyl group | None | None |
Peptide Rigidity | High (β-carbon stereochemistry) | Moderate | Low |
Metabolic Stability | Resistant to aminopeptidases | Susceptible | Variable |
Synthetic Applications | Drug candidates, enzyme inhibitors | Linkers | Neuropeptides |
The phenyl group’s hydrophobicity enhances binding to aromatic residues in enzyme active sites, a feature leveraged in kinase inhibitor design. Conversely, Boc-β-alanine’s flexibility makes it preferable for spacer regions in bioconjugates.
(S)-3-(Boc-amino)-4-phenylbutyric acid represents a chiral beta-amino acid derivative with the molecular formula C15H21NO4 and a molecular weight of 279.34 g/mol [1] [2]. The compound is systematically named as (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoic acid according to International Union of Pure and Applied Chemistry nomenclature [2] [8]. The Chemical Abstracts Service registry number for this compound is 51871-62-6 [1] [2] [3].
The molecular structure consists of a four-carbon aliphatic chain with a carboxylic acid functionality at the terminal position and a phenyl group attached to the fourth carbon [1] [2]. The amino group at the third carbon is protected by a tert-butoxycarbonyl (Boc) protecting group, which is commonly employed in peptide synthesis [33]. The Simplified Molecular Input Line Entry System representation is: CC(C)(C)OC(=O)NC@HCC1=CC=CC=C1 [2] [8] [30].
The InChI key for molecular identification is ACKWQHCPHJQANL-LBPRGKRZSA-N, and the Beilstein registry number is 3060457 [2] [3] [6]. The compound belongs to the class of beta-amino acids, which are characterized by having the amino group at the beta position relative to the carboxyl group [5] [34].
(S)-3-(Boc-amino)-4-phenylbutyric acid typically exists as a white to almost white crystalline powder [3] [6] [10]. The compound demonstrates good crystallization properties, which is characteristic of many Boc-protected amino acids [25]. The crystal form facilitates purification and provides stability for long-term storage [25].
The crystalline nature of the compound allows for effective separation and purification through recrystallization techniques [25] [32]. Standard crystallization procedures involve dissolution in appropriate solvents followed by controlled precipitation [25]. The crystal structure contributes to the compound's physical stability and helps maintain stereochemical integrity during storage [25].
While specific crystallographic data including unit cell parameters and space group information are not extensively documented in the available literature, the compound's ability to form stable crystals is well-established [3] [6] [10]. The crystalline form is preferred for commercial applications due to enhanced purity and storage characteristics [25].
The melting point of (S)-3-(Boc-amino)-4-phenylbutyric acid has been consistently reported across multiple sources as 101-107°C [2] [3] [6] [8] [9]. This relatively narrow melting point range indicates good purity and crystalline uniformity of the compound [2] [3]. Some sources specify the range as 101°C to 107°C, confirming the reproducibility of this physical constant [8] [9].
The melting point determination serves as a critical quality control parameter for the compound, as deviations from this range may indicate impurities or degradation [3] [6]. The thermal behavior at the melting point is consistent with the expected properties of Boc-protected amino acid derivatives [25].
(S)-3-(Boc-amino)-4-phenylbutyric acid demonstrates good solubility in methanol [3] [6] [10]. The compound's solubility profile is influenced by both the hydrophobic tert-butoxycarbonyl protecting group and the phenyl substituent, as well as the hydrophilic carboxylic acid functionality [3] [6].
The solubility characteristics are important for synthetic applications and purification procedures [20]. The compound's dissolution behavior in various solvents affects its use in peptide synthesis and other chemical transformations [20]. Storage recommendations typically specify sealed containers in dry conditions at room temperature to maintain solubility properties [3] [6] [10].
The optical rotation of (S)-3-(Boc-amino)-4-phenylbutyric acid has been measured as [α]20/D = -19.0° (c = 1 in dichloromethane) [2] [8] [9]. This negative optical rotation value is characteristic of the S-enantiomer and confirms the stereochemical purity of the compound [2] [8]. Alternative measurements report similar values with [α]20/D = 19.0±2° (c = 1% in methylene chloride) [3] [6].
The optical activity arises from the chiral center at the third carbon position [22] [23] [26]. The magnitude and direction of optical rotation serve as important analytical parameters for confirming the stereochemical identity and purity of the compound [22] [23] [26]. The measurement conditions, including concentration and solvent, significantly influence the observed rotation values [29].
Nuclear magnetic resonance spectroscopy provides detailed structural information for (S)-3-(Boc-amino)-4-phenylbutyric acid [14]. The compound exhibits characteristic proton nuclear magnetic resonance signals that confirm its molecular structure [14]. The Boc protecting group typically shows signals around 1.4 ppm for the tert-butyl protons [5] [14].
The phenyl group contributes aromatic proton signals in the 7.0-7.5 ppm region, while the aliphatic chain protons appear in the 2.0-4.0 ppm range [14]. The carboxylic acid proton is typically observed as a broad signal around 10-12 ppm [14]. Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbons and aromatic carbons as characteristic features [14].
Chiral solvating agents have been employed to differentiate enantiomers of similar beta-amino acid derivatives using nuclear magnetic resonance techniques [14]. The stereochemical environment around the chiral center influences the chemical shifts of nearby protons and carbons [14].
Infrared spectroscopy of (S)-3-(Boc-amino)-4-phenylbutyric acid reveals characteristic functional group absorptions [5] [34]. The carboxylic acid C=O stretch typically appears around 1713-1734 cm⁻¹ [5] [34]. The Boc carbamate group shows C=O absorption in the 1613-1666 cm⁻¹ region [34].
The tert-butyl group of the Boc protecting group exhibits characteristic C-H stretching around 2968-2978 cm⁻¹ and the C(CH₃)₃ deformation around 1361-1380 cm⁻¹ [5] [34]. The phenyl group contributes aromatic C-H stretching and C=C stretching vibrations in the appropriate regions [34]. N-H stretching from the carbamate linkage appears around 3330 cm⁻¹ [5].
Mass spectrometry analysis of (S)-3-(Boc-amino)-4-phenylbutyric acid confirms the molecular weight of 279.34 Da [1] [2] [4]. The exact mass has been determined as 279.147064 Da [4]. In electrospray ionization mass spectrometry, the compound typically shows molecular ion peaks and characteristic fragmentation patterns [5].
Common fragmentation involves loss of the tert-butoxycarbonyl group, resulting in fragments corresponding to the deprotected amino acid [5]. Sodium adduct ions [M+Na]⁺ are frequently observed in positive ion mode, appearing at m/z 313.1 [5]. The mass spectrometric behavior is consistent with other Boc-protected amino acid derivatives [5].
The ultraviolet-visible absorption characteristics of (S)-3-(Boc-amino)-4-phenylbutyric acid are primarily determined by the phenyl aromatic system [18]. The compound exhibits absorption around 280 nm due to the phenyl group, which is characteristic of aromatic amino acid derivatives [18].
The absorption properties are similar to other phenylalanine derivatives, with the aromatic ring system providing the primary chromophore [18]. The carboxyl and carbamate functionalities contribute to absorption at lower wavelengths [18]. These spectroscopic properties are useful for analytical detection and quantification of the compound in various applications [18].
Physical Property | Value | Reference Conditions |
---|---|---|
Molecular Weight | 279.34 g/mol | - |
Melting Point | 101-107°C | - |
Optical Rotation | -19.0° | c = 1 in dichloromethane |
Density | 1.139 g/cm³ | Predicted |
Boiling Point | 444.8±38.0°C | Predicted, 760 mmHg |
Solubility | Soluble | Methanol |
Irritant